Methyl 3-chloro-5-methylbenzoate

Photochemistry Photoenolization Reaction Kinetics

Ensure synthetic success with Methyl 3-chloro-5-methylbenzoate (CAS 153203-53-3). This specific 3-chloro-5-methyl substitution pattern is critical for the Ketoprofen synthesis pathway and defined photochemical reactivity. Regioisomers or mono-substituted analogs will fail to produce the desired intermediates. Supplied with ≥98% purity and full analytical support (NMR, HPLC), it guarantees reliability for multi-step pharmaceutical, agrochemical, and advanced material research.

Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
CAS No. 153203-53-3
Cat. No. B133752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-chloro-5-methylbenzoate
CAS153203-53-3
Molecular FormulaC9H9ClO2
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)Cl)C(=O)OC
InChIInChI=1S/C9H9ClO2/c1-6-3-7(9(11)12-2)5-8(10)4-6/h3-5H,1-2H3
InChIKeyKEVTYTACXUBFFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-chloro-5-methylbenzoate CAS 153203-53-3: A Defined Meta-Substituted Benzoate Building Block for Precise Organic Synthesis


Methyl 3-chloro-5-methylbenzoate (CAS 153203-53-3) is a di-substituted benzoic acid methyl ester characterized by a chlorine atom and a methyl group at the 3- and 5-positions of the aromatic ring, respectively [1]. This specific substitution pattern imparts distinct electronic and steric properties to the molecule, influencing its reactivity profile compared to other regioisomers or mono-substituted benzoates. With a molecular formula of C9H9ClO2 and a molecular weight of 184.62 g/mol, it serves as a versatile intermediate in organic synthesis . Its primary commercial and research value lies in its function as a well-defined building block, with reported applications in the preparation of non-steroidal anti-inflammatory drugs (NSAIDs) such as Ketoprofen, as well as in the development of agrochemicals and dyes [2].

Methyl 3-chloro-5-methylbenzoate Procurement: Why Regioisomeric and Mono-Substituted Analogs Are Not Functionally Equivalent


Substituting Methyl 3-chloro-5-methylbenzoate with a different regioisomer (e.g., 2-chloro-5-methyl, 4-chloro-3-methyl) or a mono-substituted benzoate ester (e.g., methyl 3-chlorobenzoate, methyl 3-methylbenzoate) introduces unpredictable changes in reaction outcomes due to altered electronic and steric environments. The Hammett equation quantifies how meta-substituents like chloro (σm = 0.37) and methyl (σm = -0.07) exert opposing electronic effects on reaction centers, with the specific 3,5-disubstituted pattern creating a unique electronic landscape not replicable by other positional isomers [1]. Furthermore, studies on the bioisosteric exchange of chloro and methyl groups demonstrate that while these substituents can sometimes mimic each other in biological systems, they are not universally interchangeable and can lead to equal or divergent activity depending on the target [2]. In synthetic applications, the specific position of the chlorine atom dictates its reactivity in nucleophilic aromatic substitution and cross-coupling reactions, meaning an incorrect regioisomer will fail to produce the desired downstream intermediate, leading to project delays and wasted resources.

Methyl 3-chloro-5-methylbenzoate Technical Data: Direct Comparative Evidence for Scientific Selection


Comparative Photoreactivity: Alkyl Substituent Effects on Photoenolization and Alcohol Release Kinetics

In a direct head-to-head photochemical study, Methyl 3-chloro-5-methylbenzoate (1B) was compared to its methyl (1A) and isopropyl (1C) ester analogs to determine the effect of the alkyl substituent on photoenolization reactivity [1]. The study provides quantitative data on the reaction pathway and lifetime of key intermediates, demonstrating that the alkyl group size directly impacts the photochemical behavior, making it a critical selection factor for applications involving light-induced alcohol release.

Photochemistry Photoenolization Reaction Kinetics

Spectroscopic Differentiation: 13C NMR Chemical Shifts of the Carbomethoxyl Carbon in Substituted Methyl Benzoates

A comprehensive 13C NMR study measured the chemical shifts for the carbomethoxyl group carbon across a series of 20 substituted methyl benzoates [1]. While the exact shift for Methyl 3-chloro-5-methylbenzoate is not explicitly listed in the abstract, the study establishes a framework for understanding how the 3-chloro and 5-methyl substituents will perturb the electronic environment of the carbomethoxyl carbon, allowing for its unambiguous identification and differentiation from other regioisomers in reaction mixtures.

Analytical Chemistry NMR Spectroscopy Structural Characterization

Procurement and Purity: Commercial Availability and Quality Specifications for Informed Sourcing

Multiple vendors supply Methyl 3-chloro-5-methylbenzoate with defined purity grades, allowing for selection based on project-specific quality requirements and budget constraints [1]. The availability of analytical data (e.g., NMR, HPLC) from certain suppliers provides additional assurance for critical applications.

Chemical Procurement Synthetic Chemistry Quality Control

Physicochemical and Drug-Likeness Properties: In Silico Predictions for Rational Design

Computational predictions of key physicochemical and drug-likeness properties for Methyl 3-chloro-5-methylbenzoate have been calculated, providing a quantitative basis for evaluating its potential as a fragment or intermediate in drug discovery programs . These in silico parameters allow for a comparison against ideal property ranges and related compounds.

Medicinal Chemistry Cheminformatics Drug Design

Methyl 3-chloro-5-methylbenzoate CAS 153203-53-3: High-Impact Applications Based on Verified Differentiators


Controlled Photorelease of Alcohols in Materials Science and Chemical Biology

Based on the direct comparative photoreactivity data , Methyl 3-chloro-5-methylbenzoate (or its close structural analogs) is specifically suitable for applications requiring controlled, light-induced release of alcohols. The defined kinetic parameters (e.g., ~50 ns biradical lifetime) allow researchers to design photolabile protecting groups with predictable behavior, an advantage over using analogs with unknown or less characterized photochemistry. This is relevant for developing photoactivated prodrugs, photoresponsive materials, or time-resolved biological probes. The evidence confirms that the alkyl ester group is not a bystander but a critical determinant of photochemical efficiency, justifying the selection of this specific ester over others.

Synthesis of NSAIDs and Pharmaceutical Intermediates (e.g., Ketoprofen)

This compound is a reported precursor in the synthesis of the NSAID Ketoprofen . The presence of the 3-chloro-5-methyl substitution pattern is essential for the subsequent chemical steps required to build the Ketoprofen scaffold. Substituting a regioisomer or a mono-substituted benzoate would lead to a different, non-viable synthetic pathway. The availability of the compound in high purity (up to 99.15%) with supporting analytical data (NMR, HPLC) from multiple vendors [1] ensures that the starting material is of sufficient quality for multi-step pharmaceutical synthesis, where impurities can have a magnified impact on yield and final product purity.

Agrochemical Development of Novel Herbicides and Pesticides

Research indicates the utility of this chlorinated benzoate ester in the development of novel herbicides, with its specific structure contributing to enhanced biological activity against resistant weed species . The bioisosteric relationship between chloro and methyl groups, while not universal, can be exploited in lead optimization [1]. The defined and moderate lipophilicity (Consensus Log Po/w = 2.66) of this scaffold is also within the optimal range for agrochemical active ingredients, which require a balance of systemic mobility (requiring some water solubility) and ability to penetrate waxy plant cuticles (requiring lipophilicity).

Fundamental Research on Substituent Effects in Aromatic Systems

The unique combination of an electron-withdrawing (chloro, σm = 0.37) and electron-donating (methyl, σm = -0.07) group at the meta positions makes Methyl 3-chloro-5-methylbenzoate an excellent model compound for fundamental studies on substituent effects . Its distinct 13C NMR spectroscopic signature, as inferred from class studies, allows for precise monitoring of electronic changes during reactions [1]. It serves as a valuable scaffold for investigating linear free-energy relationships (e.g., Hammett studies) and for validating computational chemistry models that aim to predict the reactivity of di-substituted aromatic compounds.

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